
5-(5-Cyanopyrimidin-2-YL)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Cyanopyrimidin-2-YL)pentanoic acid is an organic compound characterized by the presence of a cyanopyrimidine ring attached to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid typically involves the reaction of a suitable pyrimidine derivative with a pentanoic acid precursor. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Cyanopyrimidin-2-YL)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyrimidine ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the pentanoic acid chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(5-Cyanopyrimidin-2-YL)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The pentanoic acid chain may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-(5-Cyanopyrimidin-2-YL)pentanoate: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.
2-Pyrimidinepentanoic acid, 5-cyano-: Another structurally related compound with similar chemical properties.
Uniqueness
5-(5-Cyanopyrimidin-2-YL)pentanoic acid is unique due to its specific combination of a cyanopyrimidine ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
220574-85-6 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5-(5-cyanopyrimidin-2-yl)pentanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-5-8-6-12-9(13-7-8)3-1-2-4-10(14)15/h6-7H,1-4H2,(H,14,15) |
InChI-Schlüssel |
KGUDCWUPQKNBAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CCCCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


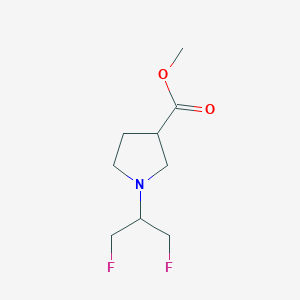
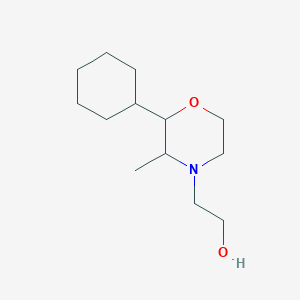
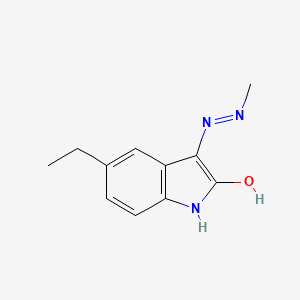
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
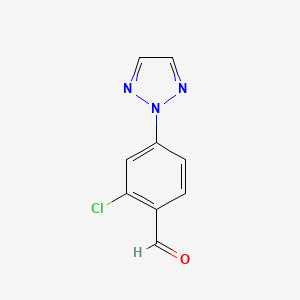
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
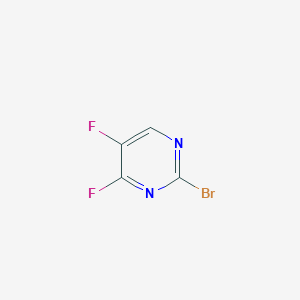

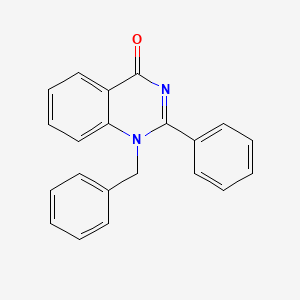
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
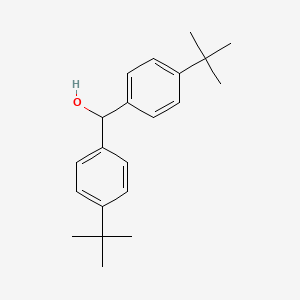
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)


